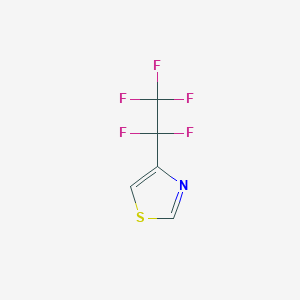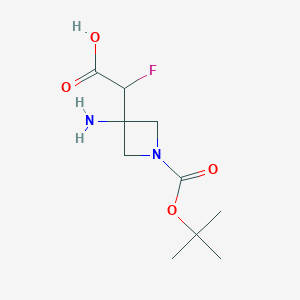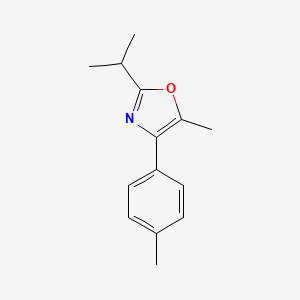
2-Isopropyl-5-methyl-4-(p-tolyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methyl-4-(p-tolyl)oxazole is a heterocyclic compound belonging to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® for the cyclization of β-hydroxy amides to oxazolines, followed by oxidative aromatization to oxazoles using manganese dioxide .
Industrial Production Methods: Industrial production of oxazoles, including this compound, often employs flow synthesis techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization process . This approach offers advantages such as improved safety, higher yields, and reduced need for purification.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-Isopropyl-5-methyl-4-(p-tolyl)oxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Oxazole: The parent compound of the oxazole family, characterized by a five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: A structural isomer of oxazole, with the oxygen and nitrogen atoms in different positions.
1,2,4-Oxadiazole: A related heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.
Uniqueness: The presence of isopropyl, methyl, and p-tolyl groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-methyl-4-(4-methylphenyl)-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H17NO/c1-9(2)14-15-13(11(4)16-14)12-7-5-10(3)6-8-12/h5-9H,1-4H3 |
InChI Key |
ZVYCECDXXAZVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(=N2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


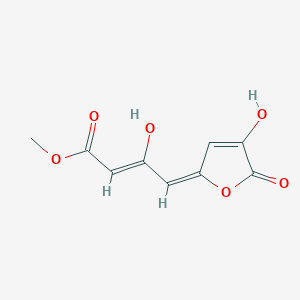
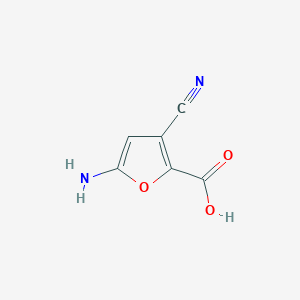
![2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide](/img/structure/B12864476.png)
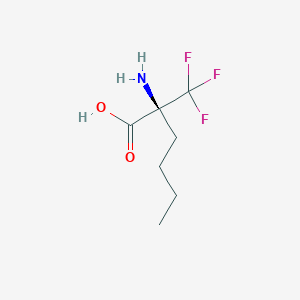
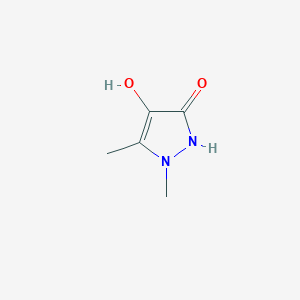
![tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B12864488.png)
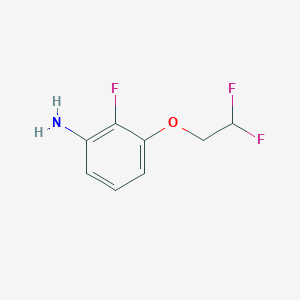
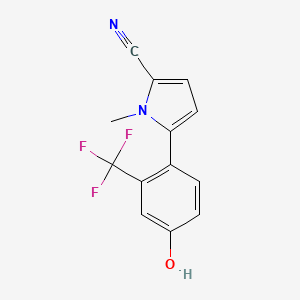

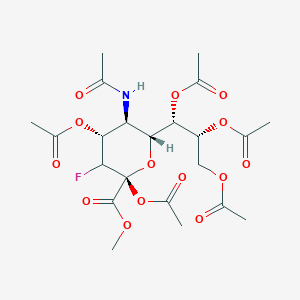
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
